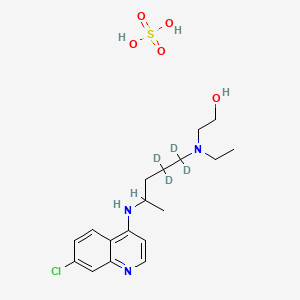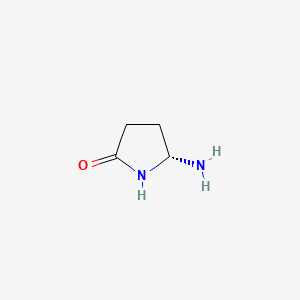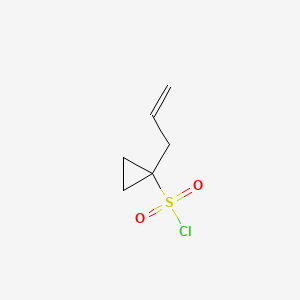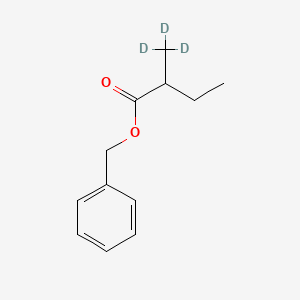
Benzyl 2-Methylbutyrate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-Methylbutyrate-d3 (BMB-d3) is a deuterated analog of benzyl 2-methylbutyrate (BMB). It is a monoterpene ester with a molecular formula of C10H16O2D3, and has been widely used in scientific research due to its unique properties and advantages. BMB-d3 has been used in many areas of research, including biochemical and physiological studies, as well as lab experiments.
科学研究应用
Benzyl 2-Methylbutyrate-d3 has been used in many areas of scientific research, including biochemical and physiological studies, as well as lab experiments. In biochemical and physiological studies, Benzyl 2-Methylbutyrate-d3 has been used to study the metabolism of fatty acids, lipids, and other compounds in the body. In lab experiments, Benzyl 2-Methylbutyrate-d3 has been used as a model compound to study the behavior of other compounds under different conditions. It has also been used as a marker compound in chromatography and spectroscopy experiments.
作用机制
Benzyl 2-Methylbutyrate-d3 is metabolized in the body by the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down fatty acid amides, such as Benzyl 2-Methylbutyrate-d3, into their constituent fatty acids and other compounds. This breakdown of Benzyl 2-Methylbutyrate-d3 results in the release of energy, which can be used by the body for various metabolic processes.
Biochemical and Physiological Effects
Benzyl 2-Methylbutyrate-d3 has been shown to have a number of biochemical and physiological effects. In biochemical studies, Benzyl 2-Methylbutyrate-d3 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), resulting in increased levels of fatty acid amides in the body. This can result in increased energy production, improved metabolic efficiency, and improved fat metabolism. In physiological studies, Benzyl 2-Methylbutyrate-d3 has been shown to have anti-inflammatory and anti-oxidant properties, which can help protect against oxidative stress and inflammation.
实验室实验的优点和局限性
The use of Benzyl 2-Methylbutyrate-d3 in lab experiments has a number of advantages. Benzyl 2-Methylbutyrate-d3 is a stable compound that is easily synthesized, and can be used in a variety of experiments. It is also a non-toxic compound, making it safe to use in laboratory settings. However, there are some limitations to the use of Benzyl 2-Methylbutyrate-d3 in lab experiments. It is not suitable for use in experiments that require the use of high temperatures, as it can decompose at high temperatures. Additionally, Benzyl 2-Methylbutyrate-d3 is not suitable for use in experiments that require the use of organic solvents, as it can react with some solvents.
未来方向
The use of Benzyl 2-Methylbutyrate-d3 in scientific research has a number of potential future directions. One potential direction is the further study of the biochemical and physiological effects of Benzyl 2-Methylbutyrate-d3. Additionally, Benzyl 2-Methylbutyrate-d3 could be used as a model compound in the study of other compounds and their behaviors under different conditions. Finally, Benzyl 2-Methylbutyrate-d3 could be used as a marker compound in chromatography and spectroscopy experiments.
合成方法
The synthesis of Benzyl 2-Methylbutyrate-d3 is a two-step process. The first step involves the reaction of benzyl alcohol with 2-methylbutyryl chloride in the presence of an acid catalyst to form BMB. The second step involves the deuteration of BMB by reacting it with deuterated methanol in the presence of a base catalyst. This two-step process produces Benzyl 2-Methylbutyrate-d3 with a purity of over 99%.
属性
IUPAC Name |
benzyl 2-(trideuteriomethyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKDIBUNVYIPOD-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

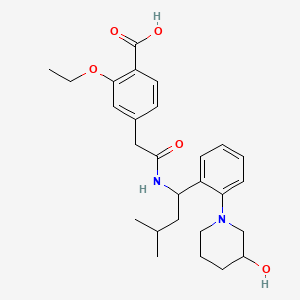

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

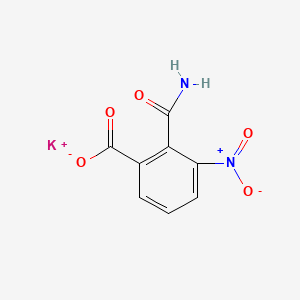
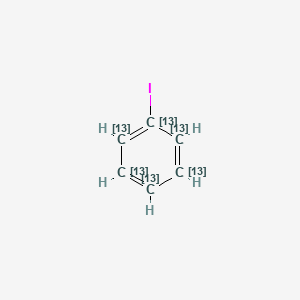
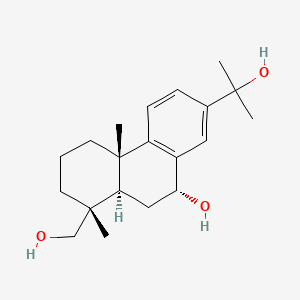
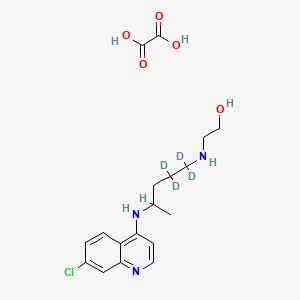
![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
